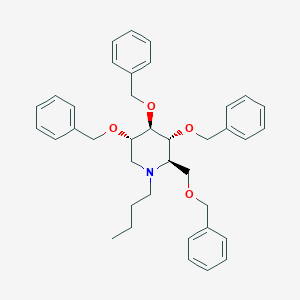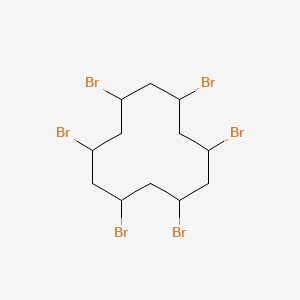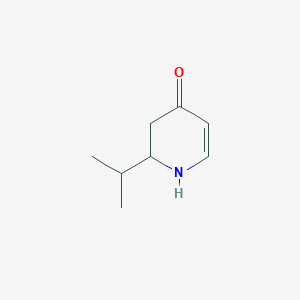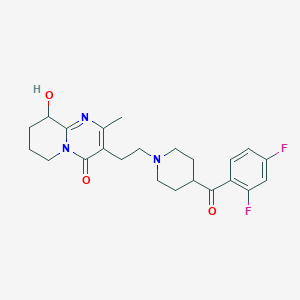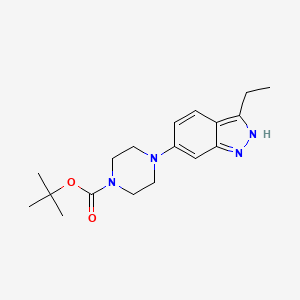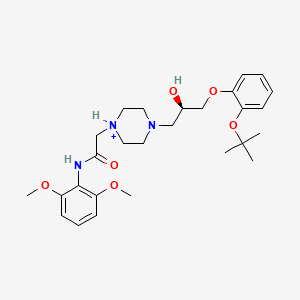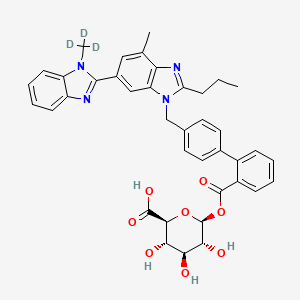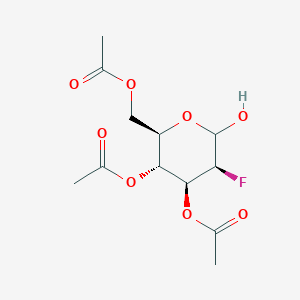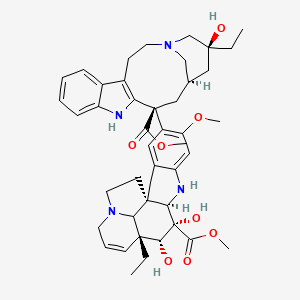
Desacetyl Desformylvincristine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desacetyl Desformylvincristine is a derivative of vincristine, an antitumor alkaloid isolated from the periwinkle plant.
Preparation Methods
Synthetic Routes and Reaction Conditions
Desacetyl Desformylvincristine can be synthesized through a series of chemical reactions involving the deacetylation and de-formylation of vincristine. One common method involves the use of Me3SI-mediated chemoselective deacetylation, which employs KMnO4 as an additive . This method is attractive due to its efficiency and the ability to tolerate diverse and sensitive functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar deacetylation and de-formylation techniques. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Desacetyl Desformylvincristine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles like NH3. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
Desacetyl Desformylvincristine has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a tool for understanding cell biology.
Medicine: Investigated for its potential as an antitumor agent, particularly in the treatment of various cancers.
Industry: Utilized in the development of new pharmaceuticals and as a component in drug formulation
Mechanism of Action
Desacetyl Desformylvincristine exerts its effects by interacting with specific molecular targets and pathways within cells. It is known to bind to tubulin, a protein involved in cell division, thereby inhibiting the formation of microtubules and preventing cell division. This mechanism is similar to that of vincristine, making it a potent antitumor agent .
Comparison with Similar Compounds
Similar Compounds
Vincristine: The parent compound from which Desacetyl Desformylvincristine is derived. It is widely used in cancer treatment.
Vinblastine: Another antitumor alkaloid with a similar mechanism of action but different chemical structure.
Vindesine: A semi-synthetic derivative of vinblastine with enhanced antitumor activity.
Uniqueness
This compound is unique due to its specific chemical modifications, which may confer distinct pharmacological properties compared to its parent compound and other similar alkaloids. These modifications can affect its bioavailability, potency, and toxicity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C43H54N4O8 |
|---|---|
Molecular Weight |
754.9 g/mol |
IUPAC Name |
methyl (1S,9R,10S,11R,12R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C43H54N4O8/c1-6-39(51)21-25-22-42(37(49)54-4,33-27(13-17-46(23-25)24-39)26-11-8-9-12-30(26)44-33)29-19-28-31(20-32(29)53-3)45-34-41(28)15-18-47-16-10-14-40(7-2,35(41)47)36(48)43(34,52)38(50)55-5/h8-12,14,19-20,25,34-36,44-45,48,51-52H,6-7,13,15-18,21-24H2,1-5H3/t25-,34+,35?,36+,39-,40+,41-,42-,43-/m0/s1 |
InChI Key |
VOZLTEFTENESPM-SBDANSSASA-N |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


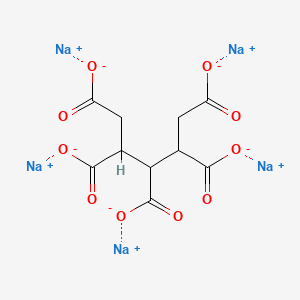
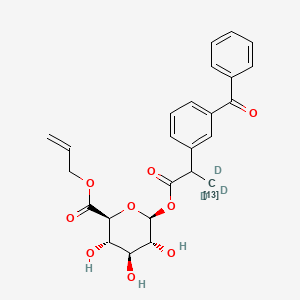
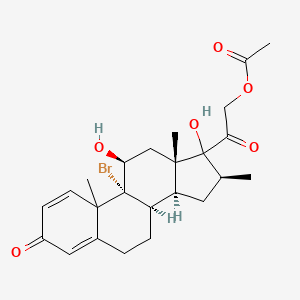
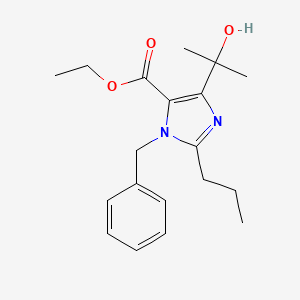
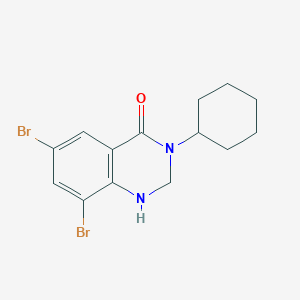
![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate](/img/structure/B13849587.png)
